1,2-Dichloroethyl ethyl ether
Overview
Description
1,2-Dichloroethyl ethyl ether, also known as 1,2-dichloro-1-ethoxyethane, is a halogenated ethyl ether with the molecular formula ClCH2CHClOCH2CH3. This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to an ethane backbone. It is commonly used in various chemical processes and has been studied for its degradation by specific bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloroethyl ethyl ether can be synthesized through the reaction of ethyl ether with chlorine in the presence of a catalyst. The reaction typically involves the chlorination of ethyl ether, resulting in the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the efficient conversion of ethyl ether to the desired product. The product is then purified through distillation and other separation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloroethyl ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated alcohols or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of ethyl ether and other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Ethyl alcohol, chloroethanol.
Oxidation: Chloroacetaldehyde, chloroacetic acid.
Reduction: Ethyl ether, ethane.
Scientific Research Applications
1,2-Dichloroethyl ethyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its degradation by bacterial strains, such as Rhodococcus, which can break down halogenated compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dichloroethyl ethyl ether involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved in its degradation by bacterial strains include the enzymatic cleavage of the ether bond and subsequent dechlorination .
Comparison with Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon with similar reactivity but lacks the ethoxy group.
Bis(chloroethyl) ether: Contains two chloroethyl groups and is used in similar industrial applications.
Ethyl ether: A simpler ether without chlorine atoms, used primarily as a solvent.
Uniqueness: 1,2-Dichloroethyl ethyl ether is unique due to the presence of both chlorine atoms and an ethoxy group, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1,2-dichloro-1-ethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBUKAPOVBEMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870709 | |
Record name | Ethane, 1,2-dichloro-1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-46-1 | |
Record name | 1,2-Dichloro-1-ethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,2-dichloro-1-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloroethyl ethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,2-dichloro-1-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1,2-dichloro-1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-2-ethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Dichloroethyl ethyl ether in the synthesis of 1,3-dithiole-2-thione?
A1: this compound acts as a crucial building block in the synthesis of 1,3-dithiole-2-thione. [] The process involves a reaction between this compound and potassium trithiocarbonate, followed by an elimination reaction facilitated by toluene-p-sulphonic acid. This sequence ultimately yields 1,3-dithiole-2-thione. []
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